molecular formula C21H15FN4OS B3467277 3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA

3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA

Cat. No.: B3467277
M. Wt: 390.4 g/mol
InChI Key: QZMJXOLBHFHDQM-UHFFFAOYSA-N
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Description

3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA is a complex organic compound that features a benzimidazole moiety, a fluorobenzoyl group, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Fluorobenzoyl Group: The benzimidazole derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzoyl group.

    Formation of Thiourea Linkage: Finally, the compound is treated with thiourea under appropriate conditions to form the desired thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity, while the thiourea linkage can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.

    Fluorobenzoyl Compounds: Molecules like fluoxetine, which is used as an antidepressant.

    Thiourea Derivatives: Compounds such as thiourea dioxide, which is used in textile processing.

Uniqueness

3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA is unique due to its combination of a benzimidazole moiety, a fluorobenzoyl group, and a thiourea linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4OS/c22-15-9-5-14(6-10-15)20(27)26-21(28)23-16-11-7-13(8-12-16)19-24-17-3-1-2-4-18(17)25-19/h1-12H,(H,24,25)(H2,23,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMJXOLBHFHDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA
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3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA
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3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA
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3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA
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3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA

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